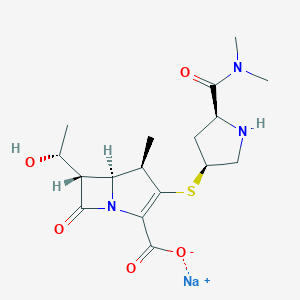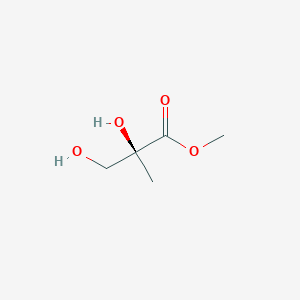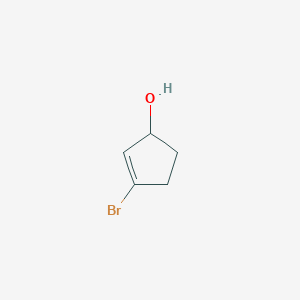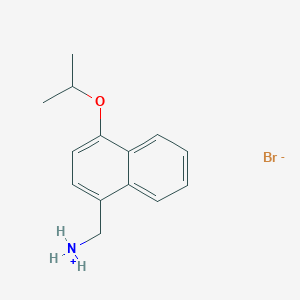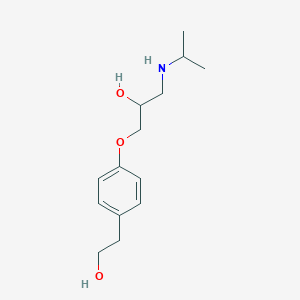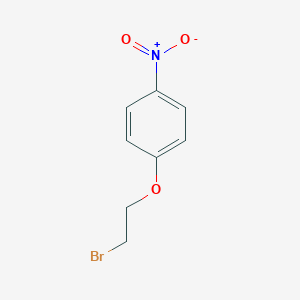
1-(2-Bromoethoxy)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene involves the reaction between 4-nitrophenol and 1,2-dibromoethane, facilitated by the Williamson Ether Synthesis. This process is influenced by reaction temperature, solvent, reaction time, and the proportion of reactants. Optimal synthesis conditions have been investigated to maximize yield and efficiency, demonstrating the compound's significance in pharmaceutical production, particularly as an intermediate in dofetilide synthesis (Zhai Guang-xin, 2006).
Molecular Structure Analysis
1-(2-Bromoethoxy)-4-nitrobenzene's molecular structure is characterized by specific functional groups that contribute to its reactivity and physical properties. The presence of the nitro and bromoethoxy groups on the benzene ring is crucial for its applications in chemical synthesis. Detailed structural analysis through spectroscopic methods, such as IR and NMR spectrometry, confirms the compound's structure and purity, providing a foundation for further chemical modifications and applications (Jiaming Xuan et al., 2010).
Chemical Reactions and Properties
The chemical properties of 1-(2-Bromoethoxy)-4-nitrobenzene are influenced by its functional groups, which make it a versatile intermediate in organic synthesis. It participates in various chemical reactions, including reductions and electrosynthetic routes, to produce valuable chemical products. For example, its reduction at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole, showcasing its utility in synthesizing diverse organic compounds (Peng Du & D. Peters, 2010).
Scientific Research Applications
It is used in the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones, as explored in a study titled "Synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5h)-phenanthridinones via palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with beta-halo-enals, -enones, or -esters" by Banwell et al. (2004) (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
It is involved in preparing 1-alkoxy-2-amino-4-nitrobenzenes, as detailed in the study "The Preparation of 1‐Alkoxy‐2‐Amino‐4‐Nitrobenzenes in Aqueous Solution" by Blanksma (2010) (Blanksma, 2010).
This compound is an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. This application is discussed in "Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene" by Zhai Guang-xin (2006) (Zhai, 2006).
In the field of polymer solar cells, adding 1-(2-Bromoethoxy)-4-nitrobenzene at 25% significantly improves device performance, as investigated in "Formation of charge transfer complexes significantly improves the electron transfer process of polymer solar cells" by Fu et al. (2015) (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromoethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927853 | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-nitrobenzene | |
CAS RN |
13288-06-7 | |
| Record name | 13288-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Bromo-4-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?
A1: 1-(2-Bromoethoxy)-4-nitrobenzene serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.
Q2: How is 1-(2-Bromoethoxy)-4-nitrobenzene synthesized?
A2: The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


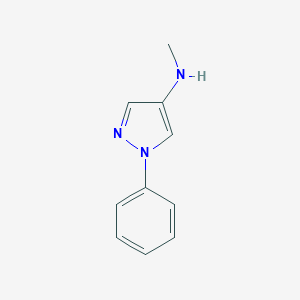

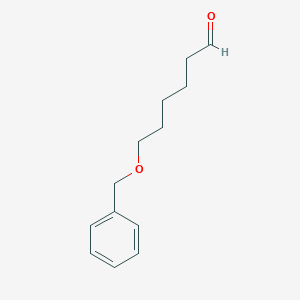
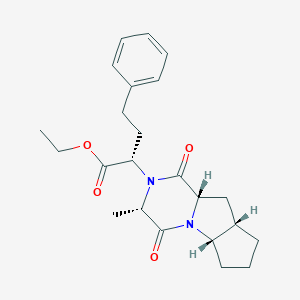
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
